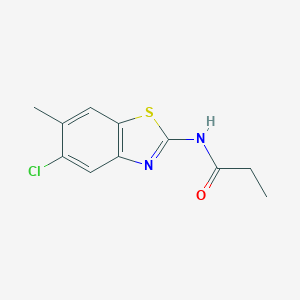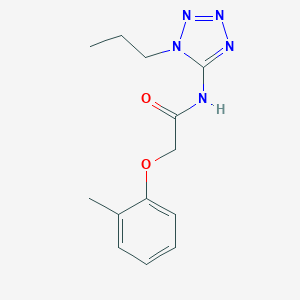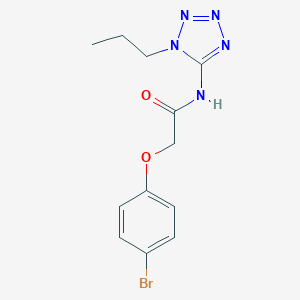![molecular formula C21H26N2O3 B283745 N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide](/img/structure/B283745.png)
N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide, also known as NMB or N-(4-morpholinylmethyl)-3-propoxybenzamide, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
作用机制
The exact mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, a family of proteases that play a key role in the apoptotic process.
Biochemical and Physiological Effects
N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of COX-2 and NF-κB. In vivo studies have shown that N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has analgesic and anti-inflammatory effects, reduces tumor growth, and modulates the immune response. N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has also been found to have a good safety profile, with no significant toxicity observed in animal studies.
实验室实验的优点和局限性
One of the main advantages of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide for lab experiments is its wide range of biological activities, making it a potential candidate for various therapeutic applications. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been found to have a good safety profile, making it a suitable compound for in vitro and in vivo studies. However, one of the limitations of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide and its potential therapeutic applications.
未来方向
There are several future directions for N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide research. One potential area of research is the development of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide in various disease models, including cancer, neuropathic pain, and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide and its potential interactions with other compounds. Overall, N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide represents a promising compound for future research in the field of medicinal chemistry.
合成方法
The synthesis of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide involves the reaction of 4-(4-morpholinylmethyl)aniline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide.
科学研究应用
N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been found to exhibit antitumor effects by inhibiting the growth and proliferation of cancer cells. In neurology, N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of neuropathic pain and inflammation. In immunology, N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been found to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases.
属性
分子式 |
C21H26N2O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-[4-(morpholin-4-ylmethyl)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C21H26N2O3/c1-2-12-26-20-5-3-4-18(15-20)21(24)22-19-8-6-17(7-9-19)16-23-10-13-25-14-11-23/h3-9,15H,2,10-14,16H2,1H3,(H,22,24) |
InChI 键 |
FJGPTCNRXWTPNH-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
规范 SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
溶解度 |
47.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B283662.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283666.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
![2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283673.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B283674.png)
![5-bromo-N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B283675.png)




![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283686.png)
![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283687.png)
![2-{[3-Bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol](/img/structure/B283690.png)